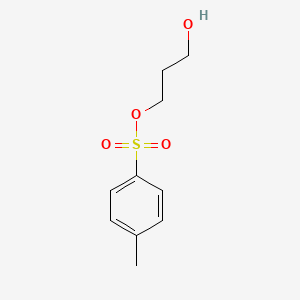3-Hydroxypropyl 4-methylbenzenesulfonate
CAS No.:
Cat. No.: VC14421540
Molecular Formula: C10H14O4S
Molecular Weight: 230.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H14O4S |
|---|---|
| Molecular Weight | 230.28 g/mol |
| IUPAC Name | 3-hydroxypropyl 4-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C10H14O4S/c1-9-3-5-10(6-4-9)15(12,13)14-8-2-7-11/h3-6,11H,2,7-8H2,1H3 |
| Standard InChI Key | GMWFPSPTDMITFZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCCO |
Introduction
Structural and Molecular Characteristics
3-Hydroxypropyl 4-methylbenzenesulfonate has the molecular formula C₁₀H₁₄O₄S and a molecular weight of 230.28 g/mol . The IUPAC name is 3-hydroxypropyl 4-methylbenzenesulfonate, and its structure consists of:
-
A p-toluenesulfonyl group (aromatic ring with a methyl substituent at the para position and a sulfonate ester).
-
A 3-hydroxypropyl chain (-O-CH₂-CH₂-CH₂-OH).
Key spectral data include:
-
¹H NMR (CDCl₃): Aromatic protons (δ 7.2–7.8 ppm), methyl group (δ 2.4 ppm), and hydroxypropyl chain protons (δ 3.6–4.2 ppm) .
-
FT-IR: Sulfonate S=O stretches (~1170 cm⁻¹ and ~1360 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹) .
Synthesis Methods
Esterification of 1,3-Propanediol
The most common synthesis involves reacting 1,3-propanediol with p-toluenesulfonyl chloride (TsCl) under basic conditions :
-
Reaction Setup:
-
Optimized Conditions:
Mechanism:
Alternative Routes
-
Protection-Deprotection Strategies: Use of tert-butyldimethylsilyl (TBS) groups to protect hydroxyls during multi-step syntheses .
-
Industrial Scaling: Patent CN106310286B highlights methods for kilogram-scale production of related tosylates using cost-effective reagents .
Chemical Properties and Reactivity
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Solubility | Low in water; soluble in DMF, DMSO | |
| LogP | 2.16 (hydrophobic) |
Reactivity
-
Nucleophilic Substitution: The tosyl group acts as a leaving group, enabling reactions with amines, thiols, or alkoxides .
-
Hydroxyl Group Reactions: The terminal -OH can undergo oxidation, etherification, or serve as a site for further functionalization .
Example Reaction:
Applications
Pharmaceutical Intermediates
-
Antibacterial Agents: Serves as a precursor in quinolone antibiotics like tosufloxacin tosylate .
-
Prodrug Development: The tosyl group enhances lipophilicity, improving drug bioavailability .
Polymer Chemistry
-
Initiator for Cationic Polymerization: Tosylate-terminated poly(dimethylsiloxane) initiates 2-methyl-2-oxazoline polymerization .
-
Crosslinking Agent: Utilized in silicone-based polymers for controlled drug delivery systems .
Organic Synthesis
-
Alkylation Reagent: Transfers the propyl group to nucleophiles in SN2 reactions .
-
Protecting Groups: Temporary protection of alcohols during multi-step syntheses .
Analytical Characterization
Spectroscopic Techniques
| Technique | Key Features | Source |
|---|---|---|
| ¹H NMR | Aromatic (δ 7.2–7.8), methyl (δ 2.4), -CH₂- (δ 3.6–4.2) | |
| FT-IR | S=O (1170, 1360 cm⁻¹), O-H (3400 cm⁻¹) | |
| MS | [M+Na]⁺ = 253.05 |
X-ray Diffraction
While no crystal structure is reported for this compound, related tosylates (e.g., tosufloxacin tosylate) show characteristic peaks at 2θ = 10.1°, 15.4°, and 21.8° .
Industrial and Research Significance
The compound’s dual functionality (sulfonate ester + hydroxyl) makes it valuable for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume